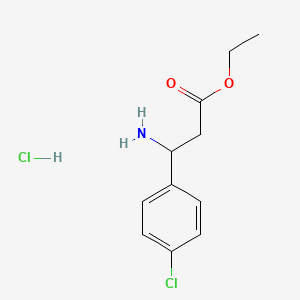

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

Description

Historical Context and Discovery

The development of ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride emerged from broader research into β-phenylalanine derivatives that began gaining prominence in the early 20th century. Historical synthesis pathways for β-phenylalanine derivatives were initially established through the Knoevenagel/Rodionow-Johnson reaction, where malonic acid was condensed with benzaldehyde derivatives in the presence of ammonium acetate. This foundational work laid the groundwork for accessing various substituted β-amino acid compounds, including those bearing halogenated aromatic rings.

Patent literature from 1999 demonstrates the practical application of related compounds, specifically documenting the preparation of methyl 3-amino-3-(4-chlorophenyl)propanoate through controlled synthetic procedures. The patent describes a systematic approach involving thionyl chloride treatment of the corresponding amino acid in methanol under vigorous stirring conditions, achieving yields of approximately 91 percent. This methodology established the viability of producing halogenated β-amino acid esters on a practical scale, contributing to the subsequent development of the ethyl ester hydrochloride variant.

The evolution from research laboratory synthesis to practical pharmaceutical intermediate reflects the growing recognition of β-amino acid derivatives as valuable scaffolds in drug discovery. These compounds offer structural similarity to natural α-amino acids while providing enhanced stability against proteolytic degradation, making them attractive targets for medicinal chemistry applications. The specific introduction of the 4-chlorophenyl substituent was driven by the electronic and steric properties that this modification imparts to the molecule, influencing both reactivity patterns and potential biological activity.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name reflects its structural components: an ethyl ester functionality, an amino group positioned at the third carbon, and a 4-chlorophenyl aromatic substituent, with the entire molecule existing as a hydrochloride salt. Alternative nomenclature includes the designation as ethyl β-amino-4-chlorobenzenepropanoate hydrochloride, emphasizing the β-position of the amino group relative to the carboxyl carbon.

From a chemical classification perspective, this compound belongs to several overlapping categories. Primarily, it is classified as an amino acid derivative, specifically within the β-amino acid subfamily that represents homologues of natural α-amino acids. The presence of the ethyl ester group places it within the ester functional group category, while the aromatic chlorine substituent categorizes it among halogenated organic compounds. The hydrochloride salt form represents an ionic compound classification, which significantly influences the compound's physical and chemical properties compared to its free base form.

The systematic classification extends to its position within pharmaceutical intermediates, where it serves as a building block for more complex molecular structures. Research literature identifies such compounds as valuable scaffolds for pharmacomodulation in drug candidate synthesis, exploiting their pseudopeptidic character for biological recognition while maintaining superior druggability characteristics. This dual nature as both a synthetic intermediate and a bioactive scaffold places the compound at the intersection of synthetic organic chemistry and medicinal chemistry disciplines.

Table 1: Nomenclature and Classification Summary

| Classification Category | Designation |

|---|---|

| IUPAC Name | This compound |

| Alternative Name | ethyl β-amino-4-chlorobenzenepropanoate hydrochloride |

| Chemical Class | β-amino acid ester hydrochloride |

| Functional Groups | Primary amine, ethyl ester, aromatic halide |

| Pharmaceutical Category | Synthetic intermediate, amino acid derivative |

Registration and Identification Numbers

This compound is registered under multiple identification systems that facilitate its recognition and tracking within chemical databases and regulatory frameworks. The Chemical Abstracts Service registry number 325803-29-0 serves as the primary identifier for the hydrochloride salt form. This number distinguishes it from the free base form, which carries the separate registry number 94104-33-3, highlighting the importance of salt form specification in chemical identification systems.

The compound appears in the PubChem database under the identifier CID 2847356, providing access to comprehensive structural and property information. Additional database entries include the Molecular Design Limited number MFCD00980051, which facilitates identification within chemical inventory systems. These multiple registration numbers reflect the compound's presence across various chemical databases and its relevance to different research and commercial applications.

European regulatory identification includes specific codes that enable tracking within the European Chemical Agency systems, though some databases indicate pending or unavailable European Community numbers for this specific compound. The systematic cataloging across multiple databases ensures that researchers and manufacturers can accurately identify and source the compound while maintaining proper documentation for regulatory compliance. Commercial suppliers utilize these identification numbers to maintain consistency in product listings and to facilitate accurate chemical ordering processes.

Table 2: Registration and Identification Numbers

| Database/Registry | Identification Number |

|---|---|

| Chemical Abstracts Service | 325803-29-0 |

| PubChem Compound ID | 2847356 |

| Molecular Design Limited | MFCD00980051 |

| Free Base CAS Number | 94104-33-3 |

| Alternative CAS Reference | 6334-45-8 |

Structural Position within Amino Acid Derivatives

This compound occupies a distinctive position within the broader family of amino acid derivatives, specifically as a member of the β-amino acid class. These compounds represent structural homologues of natural α-amino acids, featuring the amino group positioned one carbon further from the carboxyl functionality. This positional difference confers unique properties that distinguish β-amino acids from their natural counterparts, including enhanced resistance to enzymatic degradation and modified conformational preferences.

The 4-chlorophenyl substituent positions this compound within the aromatic β-amino acid subfamily, where the aromatic ring system influences both electronic properties and steric characteristics. Comparative analysis with related compounds reveals that the position of the chlorine substituent significantly affects molecular behavior. For instance, the 3-chlorophenyl isomer (CAS 188815-45-4) exhibits different electronic distribution patterns, while the 2-chlorophenyl variant presents distinct steric constraints. These positional variations demonstrate the structure-activity relationships that govern the chemical and biological properties of halogenated β-phenylalanine derivatives.

Within the context of synthetic amino acid chemistry, this compound represents an important intermediate that bridges simple starting materials with complex pharmaceutical targets. Research indicates that β-phenylalanine derivatives serve as versatile scaffolds for accessing diverse molecular architectures, including β-lactam structures and macrocyclic compounds. The ethyl ester functionality provides synthetic flexibility, allowing for subsequent transformations through standard ester chemistry, while the hydrochloride salt form ensures suitable handling characteristics for synthetic operations.

The structural relationship to natural amino acids enables recognition by biological systems while providing enhanced stability profiles. This dual character makes β-amino acid derivatives particularly valuable in medicinal chemistry applications where amino acid recognition is desired but proteolytic stability is required. The specific substitution pattern of this compound positions it as a representative example of how systematic structural modifications can yield compounds with improved pharmaceutical properties compared to natural amino acid structures.

Table 3: Structural Characteristics and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂NO₂ |

| Molecular Weight | 264.15 g/mol |

| Amino Acid Type | β-amino acid derivative |

| Aromatic Substitution | 4-chlorophenyl |

| Ester Type | Ethyl ester |

| Salt Form | Hydrochloride |

| Stereochemistry | Racemic mixture typically |

Properties

IUPAC Name |

ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFYSNMLNDGKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid (Key Intermediate)

The foundational step is the synthesis of the racemic or enantiomeric 3-amino-3-(4-chlorophenyl)propanoic acid , which serves as the precursor to the ethyl ester and hydrochloride salt.

- A classical approach involves the Strecker-type synthesis or malonic acid synthesis :

- A suspension of p-chlorobenzaldehyde , malonic acid, and ammonium acetate in ethanol is refluxed for several hours (typically 6–8 h).

- The product precipitates as a white solid, filtered, washed, and dried.

- Yield ranges from 45% to 65% depending on scale and conditions.

| Compound | Scale (mmol) | Yield (%) | Physical Form |

|---|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid (racemic) | 40 | 65 | Colorless solid |

This procedure is adapted from literature describing β-amino acid preparation via condensation of aromatic aldehydes and malonic acid derivatives under ammonium acetate catalysis.

Esterification to Ethyl 3-amino-3-(4-chlorophenyl)propanoate

Acid-Catalyzed Esterification

- The amino acid intermediate is esterified using ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid .

- The reaction is typically conducted under reflux conditions to drive the equilibrium towards ester formation.

- The amino group may be temporarily protected or directly esterified depending on the synthetic design.

- Post-reaction, the mixture is neutralized, and the ester is isolated by extraction and purification.

This method is analogous to the esterification of related compounds such as ethyl 3-amino-3-(2-chlorophenyl)propanoate, where reflux in ethanol with acid catalyst is standard.

Formation of Hydrochloride Salt

- The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or anhydrous HCl in an organic solvent (e.g., ethereal HCl).

- This salt formation enhances the compound’s solubility and stability for pharmaceutical and research applications.

- The hydrochloride salt typically crystallizes out and is isolated by filtration and drying.

In Vivo Formulation Preparation (Solubility and Stock Solutions)

For biological research applications, the hydrochloride salt is formulated into clear solutions using co-solvent systems:

| Step | Solvent(s) Added | Notes |

|---|---|---|

| 1. Master Liquid | DMSO | Dissolve drug to desired concentration |

| 2. Dilution | PEG300 | Mix and clarify before next addition |

| 3. Surfactant Addition | Tween 80 | Mix and clarify |

| 4. Final Dilution | ddH2O or Corn Oil | Ensure clear solution before proceeding |

- Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution.

- The order of solvent addition is critical to maintain solution clarity and stability.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid synthesis | p-Chlorobenzaldehyde, malonic acid, NH4OAc, EtOH reflux | Racemic amino acid intermediate | 45–65% yield, colorless solid |

| Esterification | Ethanol, H2SO4, reflux | Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Efficient ester formation |

| Hydrochloride salt formation | HCl gas or HCl in organic solvent | Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | Improved solubility and stability |

| In vivo formulation | DMSO, PEG300, Tween 80, ddH2O or Corn oil | Clear stock solutions for research | Concentrations adjusted per protocol |

Research Findings and Considerations

- The synthetic approach via malonic acid condensation is well-established, providing a practical route to the β-amino acid intermediate with moderate to good yields.

- Esterification under acidic reflux is a conventional and reliable method to obtain the ethyl ester derivative.

- The hydrochloride salt formation is essential for pharmaceutical relevance, improving solubility and bioavailability.

- Formulation data emphasize the importance of solvent order and clarity checks to ensure reproducible and stable solutions for biological assays.

- Alternative industrial methods may include continuous flow reactors for improved scalability and purity control, although detailed industrial protocols for this specific compound are limited in public literature.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is utilized in a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituent on the phenyl ring.

Key Observations :

- Alkyl Substituents : The 4-ethylphenyl analog (MW 257.75) is less polar than the 4-Cl derivative, which may improve bioavailability in hydrophobic environments .

- Positional Isomerism : Meta-substituted Cl (3-Cl) vs. para-substituted Cl (4-Cl) alters steric and electronic profiles, affecting binding affinity in receptor-targeted therapies .

Biological Activity

Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHClN\O·HCl

- Molecular Weight : 265.15 g/mol

The compound features an amino group, a propanoate moiety, and a chlorophenyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : Its structure allows it to bind to neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

- Antimicrobial Activity : Preliminary studies indicate that it may exert antimicrobial effects against certain bacterial and fungal strains .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 12.5 |

| Staphylococcus aureus | 18 | 10 |

| Candida albicans | 20 | 6 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown it to possess cytotoxic effects on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| HCT-116 | 7.5 |

| MCF-7 | 6.0 |

The compound's mechanism of action in cancer cells involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound induces apoptosis at micromolar concentrations. The study highlighted its potential as a chemotherapeutic agent, particularly in treating breast and colon cancers .

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggested that it may modulate neurotransmitter systems, offering therapeutic avenues for neurological disorders such as depression and anxiety.

Q & A

Q. What synthetic methodologies are recommended for Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common route involves condensation of 4-chlorophenylacetone with ethyl cyanoacetate under basic conditions, followed by catalytic hydrogenation to reduce the nitrile to an amine. The hydrochloride salt is formed via acidification. Optimization includes:

- Solvent selection : Ethanol or methanol for improved solubility of intermediates .

- Catalyst choice : Palladium on carbon (Pd/C) for efficient hydrogenation .

- Reaction monitoring : Use TLC or HPLC to track progress and minimize byproducts .

Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (using SHELX software ) resolves absolute configuration and hydrogen bonding patterns.

- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies ester groups (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.2 ppm for CH2) and aromatic protons (δ ~7.3–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm ensure ≥98% purity .

- Melting point : Expected range 180–190°C (cf. methyl analog: 186–189°C ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Dynamic effects : Consider rotameric equilibria or proton exchange using variable-temperature NMR.

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing amine protons from solvent peaks) .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

Q. What experimental designs are suitable for investigating the compound’s chirality and enantioselective bioactivity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., cellulose-based phases) or enzymatic kinetic resolution to isolate (R)- and (S)-enantiomers .

- Bioactivity assays : Test enantiomers against target receptors (e.g., amino acid transporters) using radiolabeled binding studies or fluorescence-based assays .

Q. How should stability studies be designed to assess degradation under varying conditions (pH, temperature)?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Storage recommendations : Stable at −20°C in anhydrous, light-protected containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.